

An In-depth Technical Guide to the Physical Properties of 2,5-Diphenylfuran

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Compound of Interest

Compound Name: 2,5-Diphenylfuran

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2,5-diphenylfuran**, a versatile organic compound with significant applications in materials science and organic synthesis.^[1] The information is presented to be a valuable resource for professionals in research and development.

Core Physical and Chemical Properties

2,5-Diphenylfuran is a stable organic compound featuring two phenyl groups attached to a furan ring, which enhances its reactivity and stability.^[1] It typically appears as a white to light yellow crystalline powder.^{[1][2]}

Quantitative Data Summary

The physical and spectral properties of **2,5-diphenylfuran** are summarized in the table below for easy reference and comparison.

Property	Value
Molecular Formula	C ₁₆ H ₁₂ O[1][3]
Molecular Weight	220.27 g/mol [1][3][4]
CAS Number	955-83-9[1][5]
Appearance	White to light yellow crystalline powder[1][2]
Melting Point	86-90 °C[1][5][6]
Boiling Point	345 °C[1][5][6]
Density	~1.06-1.09 g/cm ³ [5][6][7]
Flash Point	164.3 °C[5][7]
Solubility	Soluble in Methanol[6]
Purity	≥ 98% (determined by Gas Chromatography)[1]
¹ H NMR (CDCl ₃ , 500 MHz)	δ (ppm): 7.77 (d, 4H), 7.43 (t, 4H), 7.29 (t, 2H), 6.75 (s, 2H)[6]
¹³ C NMR (CDCl ₃ , 126 MHz)	δ (ppm): 153.4, 130.9, 128.8, 127.4, 123.8, 107.3[6]
Infrared (IR, ν _{max})	2980, 1662, 1600, 1587, 1508, 1479, 1447, 1386 cm ⁻¹ [6]

Experimental Protocols: Synthesis of 2,5-Diphenylfuran

A common laboratory-scale synthesis of **2,5-diphenylfuran** involves a two-step process starting from trans,trans-1,4-diphenyl-1,3-butadiene.[3][6] An alternative, modern approach utilizes a continuous-flow method.[8][9]

Batch Synthesis Protocol:

- Formation of the Endoperoxide Intermediate:trans,trans-1,4-diphenyl-1,3-butadiene (2.00 mmol) and a photosensitizer like Rose Bengal disodium salt (0.005 mmol) are dissolved in a

19:1 mixture of dichloromethane (CH_2Cl_2) and methanol (MeOH).^{[3][6]} The solution is irradiated with light in the presence of oxygen to yield the intermediate endoperoxide, 3,6-diphenyl-3,6-dihydro-1,2-dioxine.^{[3][6]} This intermediate can be isolated via column chromatography.^[6]

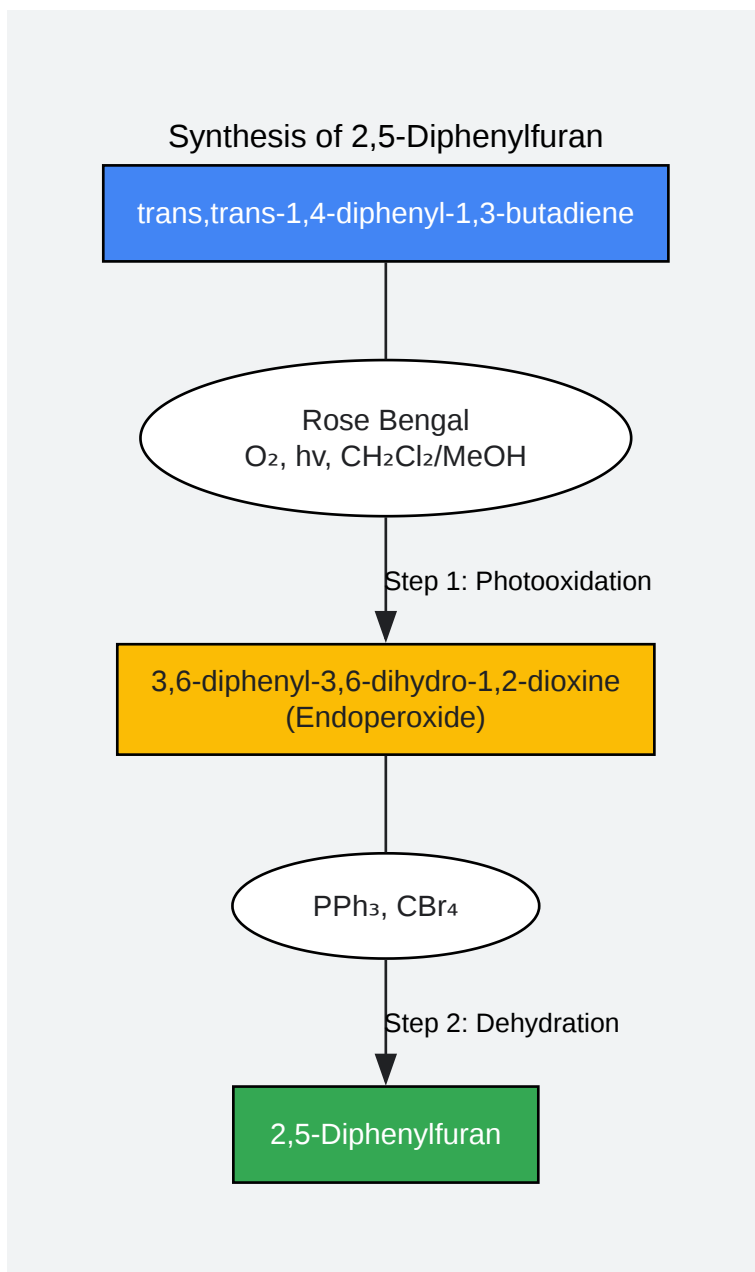
- **Conversion to 2,5-Diphenylfuran:** The isolated endoperoxide (0.50 mmol) is then treated with triphenylphosphine (PPh_3 , 0.55 mmol) and carbon tetrabromide (CBr_4 , 0.55 mmol).^[6] This reaction results in the formation of **2,5-diphenylfuran**.^[6]
- **Purification:** The final product is purified by column chromatography to yield a colorless solid.^[6]

Continuous-Flow Synthesis:

A more streamlined, transition-metal-free synthesis can be performed using a continuous-flow setup.^[8] This method involves the oxidation of a 1,3-diene precursor with singlet oxygen, followed by an Appel reagent-mediated dehydration.^{[8][9]} This approach often leads to improved yields and eliminates the need to isolate the potentially unstable endoperoxide intermediate.^{[8][10]}

Visualization of Synthesis Workflow

The following diagram illustrates the batch synthesis pathway for **2,5-diphenylfuran** from its diene precursor.



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Caption: Batch synthesis workflow of **2,5-diphenylfuran**.

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